![molecular formula C16H15F3N2OS B5585951 2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)
2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole
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Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions, where various precursors undergo transformations to form the thiazole core. Specific methodologies have been developed for the synthesis of 2-trifluoromethyl thiazoles, utilizing [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates, demonstrating the synthetic potential for producing compounds with similar structural motifs (Yao et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, often contributing to the compound's biological and chemical properties. The structure is further defined by the spatial arrangement of its substituents, which influences its reactivity and interactions. For example, studies have shown that the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule (Akkurt et al., 2011).
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with thiazoles, this compound could potentially be of interest in various fields such as medicinal chemistry .
properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)13-7-4-8-21(13)15(22)12-10-23-14(20-12)9-11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSMINGELDBPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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